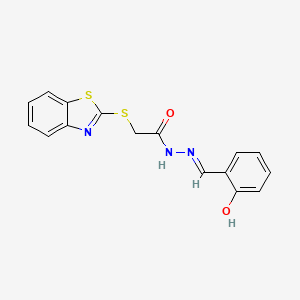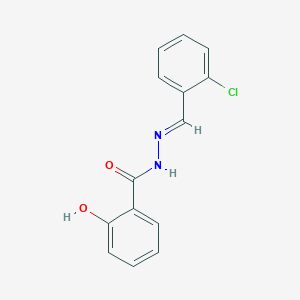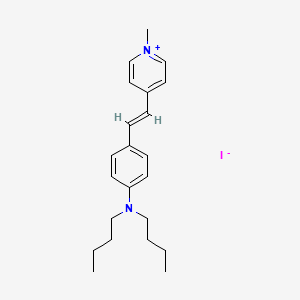![molecular formula C21H20O2S B11943993 [(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene is an organic compound that features a sulfonyl group attached to a benzene ring. This compound is part of a broader class of sulfonyl-containing aromatic compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-2-phenylethyl)sulfonyl]benzene typically involves the sulfonylation of a benzene derivative. One common method is the reaction of benzyl phenylethyl sulfone with benzene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1-Benzyl-2-phenylethyl)sulfonyl]benzene involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- [(1-Phenylethyl)sulfonyl]benzene
- [(2-Phenylethyl)sulfonyl]benzene
- [(1-Benzyl-2-phenylethyl)sulfonyl]toluene
Uniqueness
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene is unique due to its specific structural arrangement, which combines the stability of the benzene ring with the reactivity of the sulfonyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C21H20O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-3-phenylpropyl]benzene |
InChI |
InChI=1S/C21H20O2S/c22-24(23,20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
InChI Key |
AYNNBKOPYXKXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)




![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)





![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
